molecular formula C15H10BrF3O B1325417 2-(3-Bromophenyl)-3'-trifluoromethylacetophenone CAS No. 898784-20-8

2-(3-Bromophenyl)-3'-trifluoromethylacetophenone

Cat. No. B1325417
M. Wt: 343.14 g/mol
InChI Key: SKZSRQFBEZDCFQ-UHFFFAOYSA-N
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Description

The compound would be described based on its molecular structure, which includes the types and arrangement of atoms .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the compound’s reactivity. It includes identifying the types of reactions the compound can undergo and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV/Vis, IR, and NMR spectra, may also be analyzed .

Scientific Research Applications

Stereochemical Outcomes in Organic Synthesis

  • McMurry Coupling : A study demonstrated the use of 4-bromoacetophenone in McMurry coupling, yielding 2,3-bis(4-bromophenyl)-2-butenes. This illustrates the utility of bromoacetophenone derivatives in stereochemical organic synthesis processes (Daik, Feast, Batsanov, & Howard, 1998).

Applications in Pharmaceutical Synthesis

  • Synthesis of Pyrazolo[1,5‐a]Pyridines : A 2009 study outlined the synthesis of pyrazolo[1,5‐a]Pyridines using 3'-Bromoacetophenone, indicating its role in creating complex organic structures with potential pharmaceutical applications (Greszler & Stevens, 2009).
  • Antioxidant Activity Studies : Research in 2021 explored the antioxidant properties of compounds synthesized from 3-bromoacetophenone, contributing to understanding their potential in medicinal chemistry (Brahmana, Kaban, Haro, & Ginting, 2021).

Chemical Analysis and Derivatization Techniques

  • Derivatization for HPLC : A study utilized 4'-bromo-2-hydroxyacetophenone trifluoromethanesulfonate for derivatization of carboxylic acids prior to HPLC analysis, showcasing its role in enhancing detection and analysis in chromatography (Ingalls, Minkler, Hoppel, & Nordlander, 1984).

Material Science and Polymer Research

  • Aromatic 3F Polymer Synthesis : Research on the synthesis of new aromatic 3F polymers involved 2,2,2-trifluoroacetophenone, highlighting its potential in creating high-performance materials with specific gas transport properties (Guzmán-Gutiérrez, Zolotukhin, Fritsch, Ruiz-Treviño, Cedillo, Fregoso-Israel, Ortiz-Estrada, Chávez, & Kudla, 2008).

Antimicrobial and Antifungal Research

Safety And Hazards

The compound’s safety profile would be assessed. This includes its toxicity, flammability, and environmental impact. Safety data sheets (SDS) often provide this information .

properties

IUPAC Name

2-(3-bromophenyl)-1-[3-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF3O/c16-13-6-1-3-10(7-13)8-14(20)11-4-2-5-12(9-11)15(17,18)19/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZSRQFBEZDCFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642317
Record name 2-(3-Bromophenyl)-1-[3-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-3'-trifluoromethylacetophenone

CAS RN

898784-20-8
Record name Ethanone, 2-(3-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromophenyl)-1-[3-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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